Product packaging for Benzo[k]tetraphene-3,4-diol(Cat. No.:CAS No. 64414-77-3)

Benzo[k]tetraphene-3,4-diol

Cat. No.: B1199834
CAS No.: 64414-77-3
M. Wt: 310.3 g/mol
InChI Key: VQCMTYYVDFDHKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzo[k]tetraphene-3,4-diol is a high-purity dihydrodiol compound for use in scientific research. As a derivative of benzo[k]tetraphene, a polycyclic aromatic hydrocarbon (PAH), this diol is a critical intermediate in metabolic activation studies . Dihydrodiols like this one are proximate metabolites in the pathway to forming highly reactive diol epoxides, which are the ultimate carcinogens for many PAHs . The subsequent diol epoxides can covalently bind to DNA, forming adducts and leading to mutations . Research on this and related compounds is therefore fundamental to understanding the mechanisms of PAH-induced carcinogenesis . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H14O2 B1199834 Benzo[k]tetraphene-3,4-diol CAS No. 64414-77-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

64414-77-3

Molecular Formula

C22H14O2

Molecular Weight

310.3 g/mol

IUPAC Name

naphtho[5,6-b]phenanthrene-3,4-diol

InChI

InChI=1S/C22H14O2/c23-21-10-9-17-18(22(21)24)8-7-15-11-19-14(12-20(15)17)6-5-13-3-1-2-4-16(13)19/h1-12,23-24H

InChI Key

VQCMTYYVDFDHKO-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=CC3=C2C=C4C=CC5=C(C4=C3)C=CC(=C5O)O

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C=C4C=CC5=C(C4=C3)C=CC(=C5O)O

Synonyms

DB(a,h)A-3,4-diol
DBA 3,4-diol
dibenz(a,h)anthracene-3,4-diol

Origin of Product

United States

Contextualizing Polycyclic Aromatic Hydrocarbons Pahs and Their Derivatives in Chemical Sciences

Polycyclic aromatic hydrocarbons (PAHs) are organic compounds composed of two or more fused aromatic rings. fiveable.mechemistry-matters.comwikipedia.org These molecules are ubiquitous, formed from both natural processes like forest fires and anthropogenic activities such as the incomplete combustion of organic materials. wikipedia.orgnih.gov In the realm of chemical sciences, PAHs are significant for several reasons:

Electronic Properties : Their extended π-electron systems give rise to unique electronic, optical, and electrochemical properties. fiveable.mersc.org This makes them valuable in materials science for applications like organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and solar cells. rsc.orggoogle.com

Structural Diversity : PAHs come in a vast array of sizes and shapes, from simple linear structures like anthracene (B1667546) to complex, curved, or "bowl-shaped" molecules. rsc.orgrsc.org This structural variety allows for fine-tuning of their physical and chemical properties.

Chemical Reactivity : The reactivity of PAHs is influenced by their size, shape, and electronic structure. rsc.org They can undergo various reactions, including cycloadditions and substitutions, making them versatile building blocks in organic synthesis. rsc.orgnih.gov

PAH Derivatives : The functionalization of the basic PAH skeleton creates derivatives with modified properties. researchgate.netd-nb.info Substituting hydrogen atoms with groups like hydroxyl (-OH), nitro (-NO2), or carbonyls can alter a molecule's solubility, toxicity, and reactivity, expanding their applications. researchgate.netnih.gov For instance, hydroxylated PAHs (OH-PAHs) are often more water-soluble than their parent compounds. researchgate.net

PAHs and their derivatives are also used as models for understanding larger carbon-based materials like graphene and carbon nanotubes. fiveable.mempg.de Their study provides fundamental insights into aromaticity, π-π stacking interactions, and the behavior of extended π-conjugated systems. fiveable.me

Significance of Benzo K Tetraphene Skeleton in Contemporary Organic Chemistry and Materials Science

The benzo[k]tetraphene skeleton is a specific type of PAH that belongs to the phenacene family, characterized by an angular or "armchair" fusion of benzene (B151609) rings. mpg.deosti.gov This particular arrangement imparts distinct properties that are of significant interest in modern chemistry and materials science.

Enhanced Stability : Compared to their linear isomers (acenes), angular PAHs like benzo[k]tetraphene exhibit greater stability. nih.gov This stability is a key attribute for creating durable materials for electronic applications.

Tunable Electronic Properties : The extended π-conjugation in the benzo[k]tetraphene framework makes it a semiconductor. osti.gov Its electronic properties, such as the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), can be precisely tuned by extending the ladder-type structure or by adding functional groups. osti.gov This tunability is crucial for designing materials for specific electronic or optoelectronic devices. koreascience.kr

Advanced Materials Applications : Derivatives of benzo[k]tetraphene have shown promise as high-performance materials. For example, they have been investigated as host materials in deep-blue organic light-emitting diodes (OLEDs) and have demonstrated high charge carrier mobility, a critical factor for efficient organic field-effect transistors (OFETs). osti.govkoreascience.kr The rigid and planar nature of the skeleton facilitates strong intermolecular π-π stacking, which is beneficial for charge transport.

Synthetic Challenges and Opportunities : The precise synthesis of large, well-defined benzo[k]tetraphene-derived oligomers and polymers remains a significant challenge for synthetic chemists. osti.gov Developing efficient synthetic routes, such as those involving Suzuki coupling reactions or ruthenium-mediated aromatization, is an active area of research. osti.govkoreascience.kr Success in this area would unlock the potential to create novel, carbon-rich materials with tailored properties. osti.gov

The benzo[k]tetraphene core is considered a substructure of armchair graphene nanoribbons, making its study relevant to the broader field of nanotechnology and carbon-based materials. mpg.deosti.gov

Unique Attributes and Research Interest in Vicinal Diol Functionalities Within Fused Aromatic Systems

A vicinal diol is an organic compound containing two hydroxyl (-OH) groups on adjacent carbon atoms. fiveable.melibretexts.org When this functionality is present on a fused aromatic system like benzo[k]tetraphene, it introduces specific chemical characteristics that are of considerable research interest.

The presence of two nearby hydroxyl groups allows for the formation of intramolecular hydrogen bonds, which can influence the molecule's conformation and reactivity. fiveable.me Vicinal diols are key intermediates in several important organic reactions. For example, they can be formed by the oxidation of alkenes using reagents like osmium tetroxide or potassium permanganate. libretexts.org

Conversely, vicinal diols can undergo oxidative cleavage, where the carbon-carbon bond between the hydroxyl-bearing carbons is broken to form two carbonyl compounds (aldehydes or ketones). masterorganicchemistry.com This reaction is a powerful synthetic tool. Another significant reaction of vicinal diols is the acid-catalyzed pinacol (B44631) rearrangement, which transforms a 1,2-diol into a ketone through a carbocation intermediate and an alkyl or aryl group migration. masterorganicchemistry.com

In the context of PAHs, the diol functionality is particularly relevant to their metabolic pathways. The formation of diol epoxides is a well-studied mechanism. tandfonline.comresearchgate.net The presence of a vicinal diol on a PAH skeleton, such as in Benzo[k]tetraphene-3,4-diol, represents a specific metabolite or a synthetic precursor that can be used to study these biological processes or to access other functionalized derivatives. researchgate.net

Feature of Vicinal DiolsDescriptionSignificance in Fused Aromatic Systems
Structure Two hydroxyl (-OH) groups on adjacent carbon atoms. fiveable.meIntroduces polarity and potential for hydrogen bonding onto a nonpolar aromatic backbone.
Formation Typically formed via syn-dihydroxylation of an alkene double bond. libretexts.orgRepresents a key step in the oxidation of a specific double bond within the PAH structure.
Reactivity Can undergo oxidative cleavage to form carbonyls or acid-catalyzed rearrangement (Pinacol rearrangement). masterorganicchemistry.commasterorganicchemistry.comProvides a reactive handle for further synthetic modification of the PAH skeleton.
Metabolic Relevance Diols are precursors to diol epoxides in the metabolic activation of many PAHs. tandfonline.comresearchgate.netStudying specific diols helps in understanding the complex metabolic pathways of PAHs.

Chemical Reactivity and Transformation of Benzo K Tetraphene 3,4 Diol

Oxidation Reactions and Quinone Formation

The diol group of Benzo[k]tetraphene-3,4-diol can be readily oxidized to form the corresponding ortho-quinone, Benzo[k]tetraphene-3,4-dione. This transformation is a common pathway for PAH catechols and vicinal diols. iarc.frnih.gov The oxidation can be achieved through various chemical and enzymatic methods.

Enzymatically, aldo-keto reductases (AKRs) are known to catalyze the NAD(P)+-dependent oxidation of PAH trans-dihydrodiols to ketols, which then spontaneously rearrange to catechols (diols). iarc.fr These catechols can subsequently undergo oxidation to form reactive and redox-active o-quinones. iarc.frpnas.org This process is a significant metabolic activation pathway for many PAHs. iarc.frnih.gov Human AKR isoforms, particularly from the 1A1 and 1C families, are capable of oxidizing a wide range of PAH trans-dihydrodiols to their corresponding o-quinones. acs.orgnih.gov

Chemically, several reagents can be employed for the regioselective oxidation of polycyclic aromatic phenols and diols to quinones. nih.gov Hypervalent iodine reagents, such as 2-iodoxybenzoic acid (IBX) and its stabilized formulation (SIBX), are effective for the selective synthesis of o-quinones from hydroxy-PAHs. nih.govunit.no Other oxidants like Fremy's salt have also been traditionally used for this purpose. nih.govacs.org Electrochemical methods have also been developed for the oxidation of polycyclic aromatic phenols to quinones. beilstein-journals.org

Table 1: Chemical Reagents for Oxidation of PAH Diols to Quinones

Reagent/MethodSelectivityTypical ConditionsReference
Fremy's Salt [(KSO₃)₂NO]Often yields o-quinonesAqueous solution, room temperature nih.govacs.org
2-Iodoxybenzoic acid (IBX) / SIBXHighly selective for o-quinonesOrganic solvents (e.g., DMSO, DMF) nih.govunit.no
[Bis(trifluoroacetoxy)iodo]benzene (BTI)Selective for p-quinones where possibleAqueous organic solvents nih.gov
Electrochemical OxidationDepends on substrate; can form o- or p-quinonesMicrofluidic cell, methanol (B129727) as nucleophile/solvent beilstein-journals.org

The resulting Benzo[k]tetraphene-3,4-dione is expected to be a redox-active molecule, capable of participating in futile redox cycles that generate reactive oxygen species (ROS), a behavior observed in other PAH o-quinones. iarc.frnih.gov

Reduction Pathways of the Diol Functional Group

The functional groups of this compound can undergo reduction through several pathways. The diol itself can be reduced to the parent PAH, Benzo[k]tetraphene, or the corresponding quinone can be reduced back to the diol.

The reduction of the o-quinone (Benzo[k]tetraphene-3,4-dione) back to the diol is a key step in the redox cycling of these molecules. This can occur non-enzymatically or be catalyzed by enzymes like NAD(P)H:quinone oxidoreductase (NQO1) or certain aldo-keto reductases, consuming reducing equivalents such as NADPH. iarc.frpnas.org Chemically, the reduction of non-K-region quinones to their corresponding trans-dihydrodiols can be achieved using reducing agents like lithium aluminum hydride (LiAlH₄), although careful control of conditions is necessary to avoid over-reduction to tetrahydro diols. acs.org

The complete reduction (deoxygenation) of the diol functional group to yield the parent aromatic hydrocarbon, Benzo[k]tetraphene, is also a feasible transformation. This is typically achieved through catalytic hydrogenation. Catalysts based on precious metals like ruthenium, palladium, and rhodium are commonly used for the hydrogenation of aromatic compounds, including those with hydroxyl groups. rsc.orgmdpi.comgoogle.com For instance, ruthenium nanoparticles have been shown to be effective for the selective hydrogenation of PAHs under mild conditions. rsc.org The hydrogenation of phenols and diols to the corresponding cycloaliphatic alcohols while retaining the ring structure is well-established, and under more forcing conditions or with different catalysts, complete reduction to the hydrocarbon can be achieved. google.com

Cyclization and Rearrangement Reactions

The benzo[k]tetraphene core, particularly when functionalized, is susceptible to cyclization and rearrangement reactions, often under acidic or oxidative conditions. The Scholl reaction, which involves oxidative intramolecular aryl-aryl coupling, is a powerful method for synthesizing larger, more complex PAHs and nanographenes from smaller precursors. mpg.deoup.com

Research on a substituted benzo[k]tetraphene derivative, 6,7,13,14-tetraarylbenzo[k]tetraphene, revealed an unexpected Scholl reaction pathway. mpg.deacs.org Instead of the expected six-membered ring formation, the reaction led to a product with five-membered rings, accompanied by a selective 1,2-aryl group shift. acs.org This transformation was found to be kinetically controlled, highlighting that unpredictable rearrangements can occur during Scholl reactions, offering pathways to novel PAH structures. acs.orgresearchgate.net The presence of the 3,4-diol group on the Benzo[k]tetraphene core could influence the regioselectivity and mechanism of such cyclizations, potentially by directing the electrophilic attack or by participating in the reaction sequence after protonation under acidic conditions.

Acid-catalyzed rearrangements are another important class of transformations. Studies on related polycyclic systems show that cationic intermediates can lead to a variety of rearranged products through processes like Meinwald rearrangement and transannular Friedel-Crafts cyclizations. researchgate.net For this compound, treatment with a strong acid could lead to protonation of a hydroxyl group, followed by loss of water to form a carbocation on the aromatic ring. This cation could then undergo skeletal rearrangements or intramolecular cyclization, depending on the specific structure and reaction conditions.

Electrophilic and Nucleophilic Substitution Reactions on the Benzo[k]tetraphene Core

The aromatic rings of this compound are subject to substitution reactions, with the reactivity and regioselectivity governed by the inherent properties of the polycyclic system and the directing effects of the diol substituent.

Electrophilic Aromatic Substitution (EAS) PAHs are generally more reactive towards electrophiles than benzene (B151609). numberanalytics.comlibretexts.org The reactivity increases with the number of fused rings because the loss in resonance energy in the intermediate sigma complex is lower. libretexts.org The two hydroxyl groups on the Benzo[k]tetraphene core are strong activating groups and are ortho, para-directors. libretexts.orgcognitoedu.orgminia.edu.eg They increase the electron density of the aromatic system through a strong resonance-donating effect, making the ring more susceptible to electrophilic attack. libretexts.orgnumberanalytics.com

Nucleophilic Aromatic Substitution (NAS) Nucleophilic aromatic substitution is less common for electron-rich PAHs unless a strong electron-withdrawing group is present on the ring to activate it towards nucleophilic attack. numberanalytics.comnumberanalytics.com The unsubstituted Benzo[k]tetraphene core is not expected to be highly reactive towards nucleophiles. However, if the ring system were functionalized with potent electron-withdrawing groups (e.g., nitro groups), NAS could become a viable pathway for further functionalization. numberanalytics.comwlu.ca

Complexation and Coordination Chemistry with Metal Centers

The 3,4-diol group of this compound is a catechol-type moiety, which is an excellent chelating ligand for a wide variety of metal ions. banglajol.inforesearchgate.net The two adjacent hydroxyl groups can deprotonate to form a dianionic bidentate ligand that binds strongly to metal centers, forming stable five-membered chelate rings. cdnsciencepub.com

This chelation ability is a well-known characteristic of catechols and related compounds, which form stable complexes with transition metals (e.g., Fe³⁺, Cu²⁺, Ni²⁺) and other elements like germanium. banglajol.inforesearchgate.netcdnsciencepub.com The stability and properties of these complexes depend on factors such as the metal ion, the pH of the solution, and the electronic properties of the ligand. banglajol.info For instance, the coordination of Fe(III) with catechol derivatives is strongly pH-dependent. banglajol.info

The formation of such metal complexes can significantly alter the electronic and photophysical properties of the PAH system. researchgate.net The large, planar aromatic surface of the benzo[k]tetraphene ligand combined with the coordination site offers possibilities for constructing complex supramolecular assemblies, including coordination polymers or cages, which could have applications in areas like selective molecular recognition or catalysis. researchgate.netacs.org

Applications of Benzo K Tetraphene 3,4 Diol in Advanced Materials and Chemical Science

Supramolecular Assembly and Self-Organization of Benzo[k]tetraphene Derivatives

The rigid, planar structure of benzo[k]tetraphene derivatives makes them ideal candidates for building blocks in supramolecular chemistry. Their extended π-systems facilitate strong intermolecular π-π stacking interactions, which are a primary driving force for self-assembly and the formation of highly ordered structures. osti.govacs.org The introduction of hydroxyl groups, as in benzo[k]tetraphene-3,4-diol, adds another dimension to their self-organization capabilities through hydrogen bonding.

The interplay between π-π stacking and hydrogen bonding allows for precise control over the formation of one-, two-, and even three-dimensional supramolecular architectures. For instance, the strategic placement of functional groups can direct the assembly into specific morphologies like nanosheets, ribbons, or columnar phases. oup.com Research on related polycyclic aromatic hydrocarbons (PAHs) has demonstrated that the shape and edge structure of the molecule dramatically influence its packing and, consequently, its electronic properties. mpg.dempg.de For example, armchair-edged PAHs, like those related to benzo[k]tetraphene, tend to form highly crystalline solids, which is advantageous for applications in electronics. osti.gov

The self-assembly of these molecules is not only a phenomenon of fundamental interest but also a powerful tool for creating novel materials with tailored properties. The ability to form well-defined, long-range ordered structures is crucial for the performance of organic electronic devices.

Integration into Organic Electronic and Optoelectronic Devices

Derivatives of benzo[k]tetraphene are gaining attention as promising materials for a variety of organic electronic and optoelectronic applications due to their inherent electronic properties and stability. digitellinc.comwipo.int Their fused-ring structure results in low conformational disorder and excellent charge transport characteristics. chinesechemsoc.org

Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs)

The unique electronic and photophysical properties of benzo[k]tetraphene derivatives make them suitable for use in both OLEDs and OFETs. mpg.denih.gov In OLEDs, the ability to tune the emission color by modifying the chemical structure is a significant advantage. For instance, embedding boron-oxygen units into a benzo[m]tetraphene core has led to the development of high-performance ultraviolet (UV) OLEDs. nih.gov These devices exhibit high color purity and record-high external quantum efficiencies, demonstrating the potential of this class of materials. nih.gov

For OFETs, the high charge carrier mobility of benzo[k]tetraphene-based materials is a key attribute. The ordered packing in the solid state, facilitated by supramolecular interactions, enhances the intermolecular orbital overlap required for efficient charge transport. acs.org Research on related thienoacene compounds has shown that achieving high mobilities is possible, and benzo[k]tetraphene derivatives are expected to exhibit similar or superior performance due to their all-carbon backbone. acs.org

Table 1: Performance of Representative Organic Electronic Devices Utilizing PAH Derivatives

Device TypeActive Material ClassKey Performance MetricReference
UV OLEDBoron-Oxygen-Embedded Benzo[m]tetrapheneExternal Quantum Efficiency (EQE): 11.3% nih.gov
OFET2,7-diphenyl- researchgate.netbenzothieno[3,2-b] researchgate.netbenzothiophene (DPh-BTBT)Mobility: up to 2.0 cm²/Vs acs.org
OFETAll-fused-ring n-type molecule (FM1)Electron Mobility: 6.0 × 10⁻⁴ cm²/V·s chinesechemsoc.org

Organic Solar Cells (OSCs) and Photovoltaic Applications

The broad absorption spectra and good charge transport properties of benzo[k]tetraphene derivatives make them attractive candidates for use in organic solar cells. chinesechemsoc.orgresearchgate.net In OSCs, these materials can function as either the electron donor or acceptor layer, depending on their specific electronic energy levels.

The design of novel non-fullerene acceptors (NFAs) is a major focus in OSC research, and benzo[k]tetraphene-based structures offer a versatile platform for this purpose. researchgate.net For example, an all-fused-ring molecule, FM1, has been successfully used as an electron acceptor, leading to OSC devices with a power conversion efficiency (PCE) of 10.8%. chinesechemsoc.org A key advantage of such fused-ring systems is their superior photostability and chemical stability compared to many conventional organic photovoltaic materials. chinesechemsoc.org

The ability to engineer the bandgap and energy levels through synthetic modification is crucial for optimizing the performance of OSCs. The extended π-conjugation in benzo[k]tetraphene oligomers allows for tuning of the optical and electronic properties to better match the solar spectrum and the energy levels of the donor/acceptor partner material. osti.govdigitellinc.com

Role as Building Blocks in the Synthesis of Extended π-Conjugated Systems

This compound and its derivatives serve as fundamental building blocks for the synthesis of larger, more complex π-conjugated systems. digitellinc.comresearchgate.net These extended structures, often referred to as nanographenes or graphene nanoribbons, are of immense interest for their potential applications in next-generation electronics and materials science. mpg.deacs.org

An efficient synthetic route has been developed to construct extended benzo[k]tetraphene-derived oligomers with up to 13 fused rings. osti.gov This bottom-up approach allows for precise control over the size and structure of the resulting molecules, which is essential for establishing clear structure-property relationships. researchgate.net As the π-system is extended, a bathochromic (red) shift in both the absorption and emission spectra is observed, and the effective conjugation length can be determined. osti.gov

These synthetic efforts are not without challenges, including issues with solubility and unwanted side reactions. researchgate.net However, the development of new synthetic methodologies, such as dynamic ring-closing olefin metathesis, is helping to overcome these obstacles. morressier.com The resulting extended ladder-type oligomers are important for both fundamental studies and the development of functional materials for applications that require highly crystalline conjugated systems. osti.gov

Development of Chemical Sensors and Probes

The inherent fluorescence of many polycyclic aromatic hydrocarbons, including derivatives of benzo[k]tetraphene, makes them suitable for use as chemical sensors and probes. mdpi.commdpi.com The principle behind their sensing capability often relies on photoinduced electron transfer (PET) or other mechanisms that alter the fluorescence properties upon interaction with a specific analyte. mdpi.com

For example, the introduction of amino groups onto a polycyclic framework can create pH-sensitive fluorescent probes. mdpi.com In such systems, protonation of the amino group can significantly enhance fluorescence intensity, allowing for the detection of changes in acidity. mdpi.commdpi.com The sensitivity and pKa of the sensor can be tuned by altering the number and position of the substituent groups. mdpi.com

While direct applications of this compound as a sensor are not yet widely reported, the functionalization of the benzo[k]tetraphene core with appropriate receptor units is a promising strategy for developing selective sensors for various analytes, including metal ions and protons. mdpi.com The rigid and photostable nature of the benzo[k]tetraphene scaffold provides a robust platform for the design of such chemosensors.

Analytical Methodologies for the Detection and Characterization of Benzo K Tetraphene 3,4 Diol in Research Matrices

High-Performance Liquid Chromatography (HPLC) with UV-Vis and Fluorescence Detection

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of PAHs and their metabolites, including Benzo[k]tetraphene-3,4-diol. hplc.euingenieria-analitica.com This method separates compounds based on their differential partitioning between a stationary phase and a mobile phase. hplc.eu For the detection of PAHs, UV-Vis and fluorescence detectors are commonly employed, often in series to maximize sensitivity and selectivity. ingenieria-analitica.com

UV-Vis Detection: A UV-Vis detector measures the absorbance of light by the analyte at specific wavelengths. jasco-global.com Aromatic compounds like PAHs and their derivatives exhibit strong UV absorbance, typically in the range of 190 to 360 nm. thermofisher.com While detection at a single wavelength like 254 nm can provide adequate sensitivity for many PAHs, wavelength programming can enhance both sensitivity and selectivity by targeting the specific maximum absorbance of the target analyte and minimizing interference from matrix components. ingenieria-analitica.comthermofisher.com

Fluorescence Detection: Fluorescence detectors offer a higher degree of selectivity and often greater sensitivity compared to UV-Vis detectors for fluorescent compounds. hplc.eujasco-global.com Many PAHs, including their diol derivatives, are naturally fluorescent. ingenieria-analitica.com This detector excites the sample at a specific wavelength and measures the emitted light at a longer wavelength. jasco-global.com The ability to program both excitation and emission wavelengths allows for highly specific detection, significantly reducing background noise and interference from non-fluorescent matrix components. hplc.euingenieria-analitica.comjasco-global.com The gain in sensitivity with a fluorescence detector is attributed to the low background signal compared to UV detection. hplc.eu

For a comprehensive analysis, coupling a UV-Vis detector with a fluorescence detector is a common strategy. ingenieria-analitica.comthermofisher.com The UV detector can quantify less fluorescent or non-fluorescent compounds, while the fluorescence detector provides high-sensitivity measurements for fluorescent analytes like this compound. ingenieria-analitica.comthermofisher.com

Table 1: Comparison of HPLC Detectors for PAH Analysis

Detector TypePrincipleAdvantagesDisadvantages
UV-Vis Measures light absorption by the analyte. jasco-global.comBroad applicability to aromatic compounds, good for quantification. jasco-global.comLower sensitivity and selectivity compared to fluorescence detection for specific compounds. hplc.euingenieria-analitica.com
Fluorescence Measures light emitted by the analyte after excitation. jasco-global.comHigh sensitivity and selectivity for fluorescent compounds, low background noise. hplc.euingenieria-analitica.comjasco-global.comNot all compounds fluoresce. ingenieria-analitica.com

Gas Chromatography-Mass Spectrometry (GC-MS) for Qualitative and Quantitative Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds, including certain PAH derivatives. nih.govnist.gov While some larger PAHs and their polar metabolites like diols may have limited volatility, derivatization techniques can be employed to make them amenable to GC analysis. nist.govmdpi.com

In GC-MS, the sample is first vaporized and separated based on its boiling point and interaction with the stationary phase in a capillary column. nist.gov The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum, a unique fingerprint of the molecule, allows for highly confident qualitative identification. nist.gov For quantitative analysis, the instrument is often operated in selected ion monitoring (SIM) mode, where only specific ion fragments characteristic of the target analyte are monitored, significantly enhancing sensitivity and reducing matrix interference. nih.govmdpi.com

For diol compounds, a common derivatization step is trimethylsilylation, which replaces the active hydrogen on the hydroxyl groups with a trimethylsilyl (B98337) (TMS) group. mdpi.com This process increases the volatility and thermal stability of the analyte, making it suitable for GC-MS analysis. nist.govmdpi.com A study on the analysis of benzodiazepine (B76468) drugs, which can also be thermally labile, demonstrated that derivatization is crucial for reliable GC-MS results. nist.gov

Advanced Hyphenated Techniques (e.g., LC-MS/MS, GCxGC) for Complex Mixture Analysis

For the analysis of this compound in complex matrices such as environmental or biological samples, more advanced hyphenated techniques are often necessary to achieve the required selectivity and sensitivity.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS has become an indispensable tool in modern analytical chemistry, offering significant advantages over conventional LC with UV or fluorescence detection, particularly for trace-level analysis in complex mixtures. nih.govnih.gov This technique couples the separation power of HPLC with the high selectivity and sensitivity of tandem mass spectrometry. nih.gov LC-MS/MS allows for the analysis of a broad range of compounds, including polar and thermally labile molecules like diols, often with minimal sample preparation. nih.govnih.govsciex.com

In an LC-MS/MS system, after separation by the LC, the analyte is ionized (e.g., using electrospray ionization - ESI or atmospheric pressure photoionization - APPI) and enters the mass spectrometer. indexcopernicus.comresearchgate.net The first mass analyzer selects the precursor ion (the molecular ion of the analyte). This ion is then fragmented in a collision cell, and the resulting product ions are analyzed by a second mass analyzer. indexcopernicus.com This process, known as Multiple Reaction Monitoring (MRM), provides exceptional specificity and sensitivity, allowing for reliable quantification even at very low concentrations. sciex.com A study on benzodiazepines showed that LC-MS/MS is a suitable and expedient alternative to GC-MS, offering quicker extraction and shorter run times. nih.govnih.gov

Gas Chromatography x Gas Chromatography (GCxGC): Comprehensive two-dimensional gas chromatography (GCxGC) is a powerful technique that provides significantly enhanced separation capacity compared to conventional one-dimensional GC. In GCxGC, two columns with different stationary phases are connected in series. The effluent from the first column is trapped, focused, and then rapidly injected onto the second, shorter column for a fast separation. This results in a two-dimensional chromatogram with highly resolved peaks, making it ideal for the analysis of extremely complex mixtures like those containing numerous PAH isomers.

Nuclear Magnetic Resonance (NMR) for in situ Reaction Monitoring and Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the definitive structural elucidation of molecules. acs.org While less sensitive than mass spectrometry-based methods, NMR provides detailed information about the chemical environment of each atom in a molecule, allowing for unambiguous structure confirmation. acs.org

For a compound like this compound, various NMR experiments can be employed:

¹H NMR: Provides information about the number, connectivity, and chemical environment of hydrogen atoms.

¹³C NMR: Provides information about the carbon skeleton of the molecule. soton.ac.uk

2D NMR techniques (e.g., COSY, HMQC, HMBC): These experiments reveal correlations between different nuclei, allowing for the complete assembly of the molecular structure by connecting the individual atoms and functional groups. acs.org

In a research context, NMR is crucial for confirming the structure of newly synthesized PAH metabolites or for identifying unknown compounds isolated from complex mixtures. acs.org For example, in the synthesis of a related graphene fragment, 2D NMR spectroscopy, including COSY, NOESY, HMQC, and HMBC, was used to confirm the structure of an intermediate ketone. acs.org Similarly, the structure of borolithochromes, which feature a benzo[gh]tetraphene scaffold, was elucidated using microcryoprobe NMR on microgram-quantity samples. acs.org

Furthermore, NMR can be used for in situ reaction monitoring, allowing researchers to follow the progress of a chemical reaction in real-time within the NMR tube. This provides valuable kinetic and mechanistic information, for instance, in studies of the metabolic activation of PAHs.

Table 2: Summary of Analytical Techniques for this compound

TechniquePrimary ApplicationKey AdvantagesCommon Use Case
HPLC-UV/Fluorescence Quantification in less complex matrices. hplc.euingenieria-analitica.comGood sensitivity (fluorescence), cost-effective. hplc.eujasco-global.comRoutine monitoring of known PAH metabolites. hplc.eu
GC-MS Qualitative and quantitative analysis after derivatization. nih.govnist.govHigh resolving power, excellent for identification via spectral libraries. nist.govAnalysis of volatile derivatives in environmental samples.
LC-MS/MS Trace-level quantification in complex matrices. nih.govnih.govHigh sensitivity and selectivity, suitable for polar and labile compounds. nih.govsciex.comBiomarker analysis in biological fluids. indexcopernicus.com
NMR Unambiguous structural confirmation. acs.orgProvides detailed structural information, non-destructive. acs.orgCharacterization of new metabolites, confirmation of synthetic standards. acs.orgacs.org

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